3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Benzylbicyclo[111]pentane-1-carboxylic acid is a chemical compound characterized by a bicyclic structure with a benzyl group attached to one of the carbon atoms This compound is part of the bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the benzyl group: The benzyl group can be introduced via a metal-free homolytic aromatic alkylation protocol.
Industrial Production Methods
Industrial production methods for 3-Benzylbicyclo[11 large-scale synthesis of related compounds often involves optimizing the reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzyl group or the carboxylic acid group, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and stability.
Industry: Used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-benzylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11(15)13-7-12(8-13,9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURKKHZOAPBPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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